molecular formula C15H15N3O3 B5482050 N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-furamide

N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-furamide

Cat. No. B5482050
M. Wt: 285.30 g/mol
InChI Key: FDZSRUNWTQFADC-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-furamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound, also known as furamidine, has been shown to possess antimicrobial, antiprotozoal, and antiviral properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-furamide is not fully understood. However, it is believed that the compound interferes with the DNA replication process in microorganisms, leading to their death. Furamidine has also been shown to inhibit the activity of certain enzymes involved in viral replication.
Biochemical and Physiological Effects:
N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-furamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. Additionally, N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-furamide has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-furamide in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the effects of antimicrobial agents on a wide range of microorganisms. However, one limitation of using N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-furamide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-furamide. One area of research is the development of new drugs based on the structure of N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-furamide. Another area of research is the study of the mechanism of action of N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-furamide, which may lead to the development of more effective antimicrobial and antiviral agents. Additionally, the potential use of N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-furamide in the treatment of inflammatory diseases and cancer warrants further investigation.

Synthesis Methods

The synthesis of N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-furamide involves the reaction of furfural with hydrazine hydrate in the presence of acetic acid. The resulting product is then reacted with benzaldehyde to form the final compound. This synthesis method has been optimized to produce high yields of pure N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-furamide.

Scientific Research Applications

N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to possess potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and protozoa. Additionally, N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-furamide has been shown to have antiviral activity against several viruses, including HIV, herpes simplex virus, and hepatitis B virus.

properties

IUPAC Name

N-[2-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-11(12-6-3-2-4-7-12)17-18-14(19)10-16-15(20)13-8-5-9-21-13/h2-9H,10H2,1H3,(H,16,20)(H,18,19)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZSRUNWTQFADC-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CNC(=O)C1=CC=CO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)CNC(=O)C1=CC=CO1)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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